molecular formula C16H22O4 B14414999 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane CAS No. 85604-65-5

2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane

Katalognummer: B14414999
CAS-Nummer: 85604-65-5
Molekulargewicht: 278.34 g/mol
InChI-Schlüssel: UPUIHIJSMVWLAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an oxane ring, with two methoxy groups and a prop-2-en-1-yl substituent on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane typically involves the reaction of 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol with an appropriate oxane derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups and the prop-2-en-1-yl substituent can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2,6-dimethoxy-4-(1E)-1-propenyl-: This compound shares a similar phenolic structure with methoxy and propenyl substituents.

    1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate: This compound has a similar phenoxy group but with additional benzodioxol and benzoate groups.

Uniqueness

2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is unique due to its specific combination of functional groups and the presence of an oxane ring

Eigenschaften

CAS-Nummer

85604-65-5

Molekularformel

C16H22O4

Molekulargewicht

278.34 g/mol

IUPAC-Name

2-(2,6-dimethoxy-4-prop-2-enylphenoxy)oxane

InChI

InChI=1S/C16H22O4/c1-4-7-12-10-13(17-2)16(14(11-12)18-3)20-15-8-5-6-9-19-15/h4,10-11,15H,1,5-9H2,2-3H3

InChI-Schlüssel

UPUIHIJSMVWLAQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC2CCCCO2)OC)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.